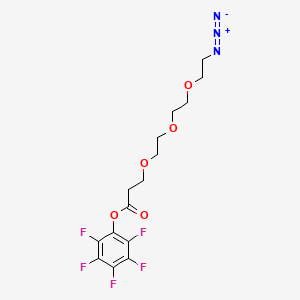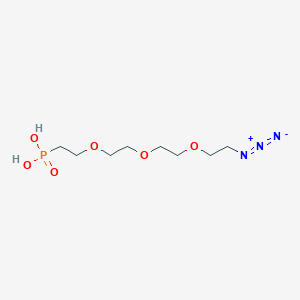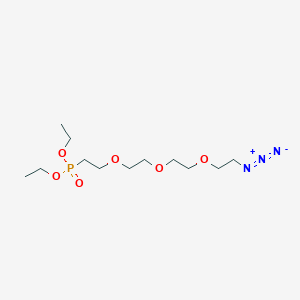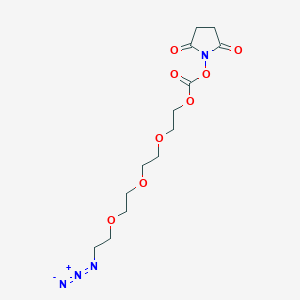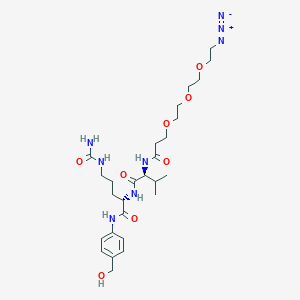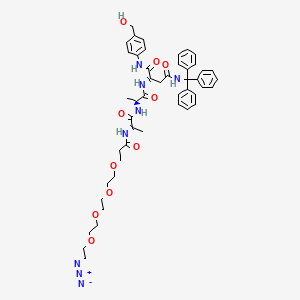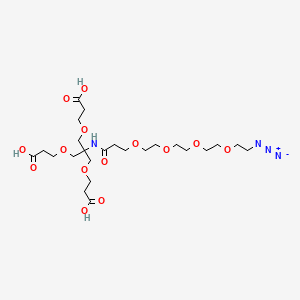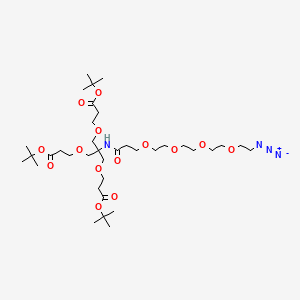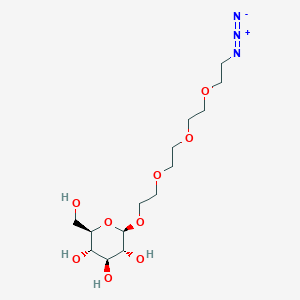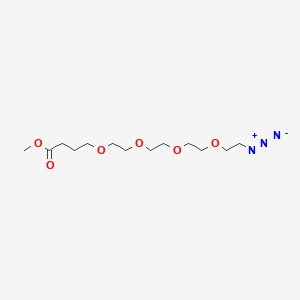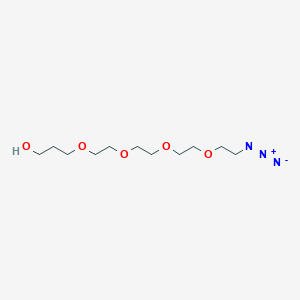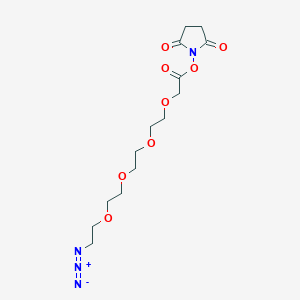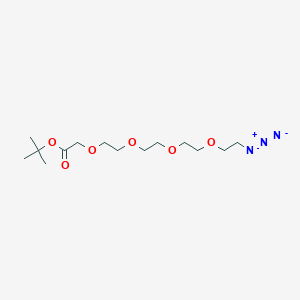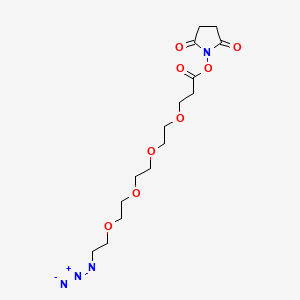
Bavarostat
Vue d'ensemble
Description
Bavarostat is a selective inhibitor for Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme that modulates intracellular transport and protein quality control . It has been used in Positron Emission Tomography (PET) studies to measure levels of HDAC6 in the brain . It has shown beneficial effects in disease models, including Alzheimer’s disease and amyotrophic lateral sclerosis .
Molecular Structure Analysis
Bavarostat has a complex molecular structure. It is a synthetic organic compound . The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
Bavarostat can be radiolabeled with 18F by deoxyfluorination through in situ formation of a ruthenium π-complex of the corresponding phenol precursor . This is currently the only known method suitable for the synthesis of [18F]Bavarostat .
Physical And Chemical Properties Analysis
Bavarostat has a molecular weight of 346.446 . Its elemental analysis is C, 69.34; H, 7.86; F, 5.48; N, 8.09; O, 9.24 .
Applications De Recherche Scientifique
1. Alzheimer’s Disease Biomarker and Therapeutic Target
- HDAC6 Localization in the Brain : Bavarostat, especially when derivatized with 18F, is used to map out HDAC6 localization within the brain. This is particularly significant because of HDAC6's implication in Alzheimer’s disease due to its function as a Tau deacetylase, making it a potential biomarker for this disease (Watson, Hooker, & Christianson, 2022).
2. Structural Insights and Drug Design
- Influence of Fluorine on Binding : The incorporation of fluorine into Bavarostat influences its binding mode. The fluoroaromatic ring of Bavarostat orientates in a manner that the C–F group binds in the aromatic crevice of HDAC6, which is key for understanding its inhibitory mechanism. This knowledge is crucial for the design of fluorinated inhibitors of HDAC6 and PET probes (Watson et al., 2022).
3. Neurodegenerative Disorders
- Potential in Treating Neurodegenerative Diseases : Bavarostat shows promise in the treatment of neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis. It acts as a PET radioligand with high affinity and selectivity towards HDAC6, highlighting its potential as a therapeutic agent in these diseases (Celen et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[1-adamantylmethyl(methyl)amino]methyl]-3-fluoro-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-23(11-17-3-2-16(7-18(17)21)19(24)22-25)12-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15,25H,4-6,8-12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZQZELTOHAHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)C(=O)NO)F)CC23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bavarostat | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



